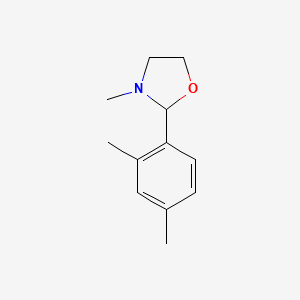![molecular formula C17H16ClN3O B12914550 4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- CAS No. 393855-93-1](/img/structure/B12914550.png)
4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a 4-chlorophenyl ethynyl group and a piperidin-4-ol moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl ethynyl group: This step often involves a Sonogashira coupling reaction, where a 4-chlorophenyl acetylene is coupled with the pyrimidine derivative using a palladium catalyst.
Attachment of the piperidin-4-ol moiety: This final step may involve nucleophilic substitution or other suitable reactions to introduce the piperidin-4-ol group.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different analogs.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Aplicaciones Científicas De Investigación
1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethynyl and piperidin-4-ol groups can play crucial roles in binding interactions, influencing the compound’s efficacy and specificity.
Comparación Con Compuestos Similares
1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(5-((4-Fluorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and binding properties.
1-(5-((4-Methylphenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol: The presence of a methyl group can influence the compound’s steric and electronic properties.
1-(5-((4-Bromophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol:
The uniqueness of 1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol lies in its specific combination of functional groups, which can provide distinct advantages in certain applications.
Propiedades
Número CAS |
393855-93-1 |
|---|---|
Fórmula molecular |
C17H16ClN3O |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
1-[5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C17H16ClN3O/c18-15-5-2-13(3-6-15)1-4-14-11-19-12-20-17(14)21-9-7-16(22)8-10-21/h2-3,5-6,11-12,16,22H,7-10H2 |
Clave InChI |
MPHPCBVHCCBMFL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=NC=NC=C2C#CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
![3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12914474.png)
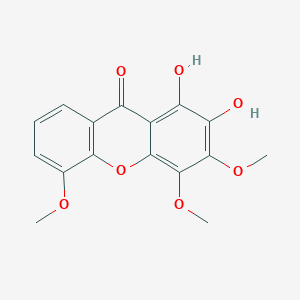

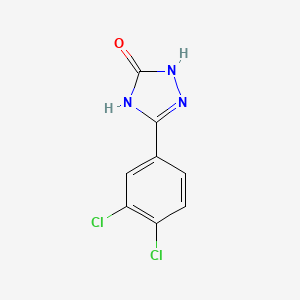
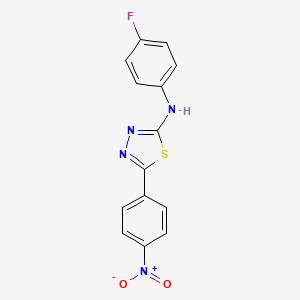
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)
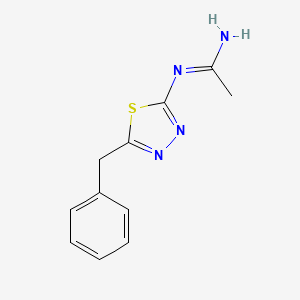
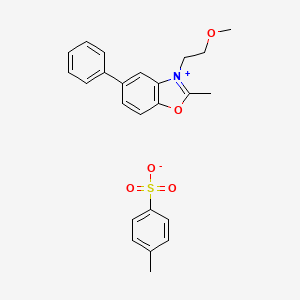
![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
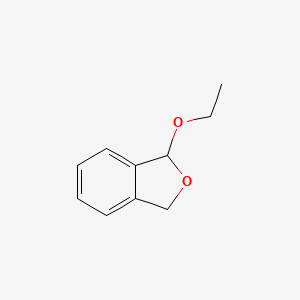
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
